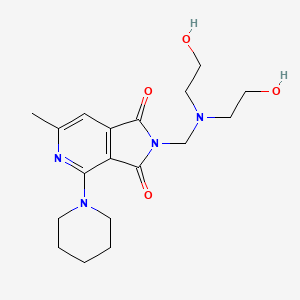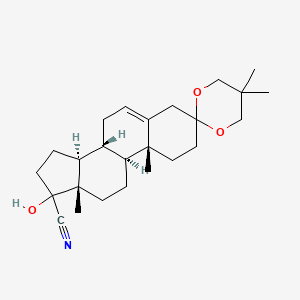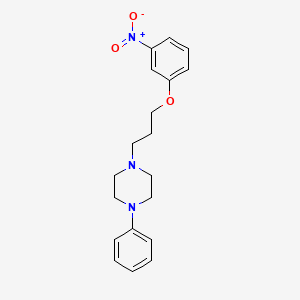
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a nitrophenoxy group and a phenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of 1-(3-bromopropyl)-4-phenylpiperazine with 3-nitrophenol. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the nitrophenoxy group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic applications. Its unique structure allows for the exploration of various pharmacological activities.
Biological Studies: The compound can be used in biological assays to study its effects on different biological targets, including enzymes and receptors.
Chemical Biology: Researchers can use this compound to probe the mechanisms of action of various biological pathways and to identify potential drug targets.
Industrial Applications: The compound may find use in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy and phenyl groups may contribute to its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- can be compared with other piperazine derivatives, such as:
1-(3-Nitrophenyl)piperazine: This compound lacks the phenyl group and may have different pharmacological properties.
1-(2-Hydroxyethyl)piperazine: This derivative has a hydroxyethyl group instead of the nitrophenoxy group, which may affect its chemical reactivity and biological activity.
1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine hydrochloride: This compound has a methyl group instead of a phenyl group, which may influence its solubility and pharmacokinetics.
The uniqueness of Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
84344-44-5 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[3-(3-nitrophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23N3O3/c23-22(24)18-8-4-9-19(16-18)25-15-5-10-20-11-13-21(14-12-20)17-6-2-1-3-7-17/h1-4,6-9,16H,5,10-15H2 |
InChI Key |
DASSHSZJLQOCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



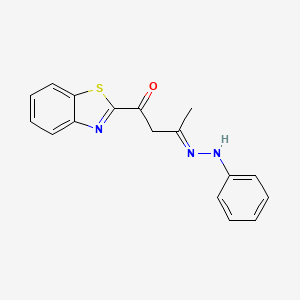

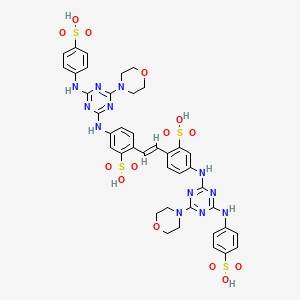
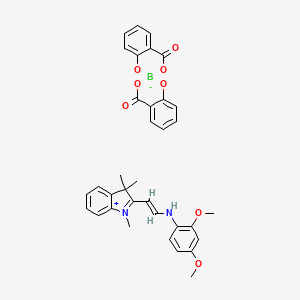
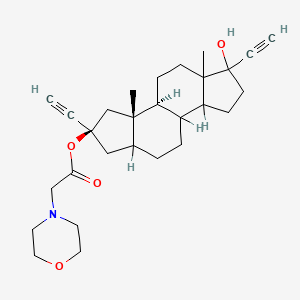
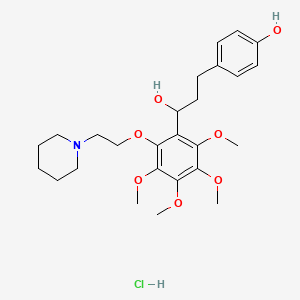


![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
